Ethyl 5-chloro-2-methylbenzoate
Overview
Description
Ethyl 5-chloro-2-methylbenzoate is an organic compound with the molecular formula C10H11ClO2. It is a chlorinated derivative of ethyl benzoate and is commonly used in organic synthesis and various industrial applications.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the reaction of 5-chloro-2-methylbenzene with ethyl chloroformate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Esterification: this compound can also be synthesized by esterifying 5-chloro-2-methylbenzoic acid with ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification processes under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 5-chloro-2-methylbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol, 5-chloro-2-methylbenzyl alcohol.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
5-chloro-2-methylbenzoic acid (from oxidation).
5-chloro-2-methylbenzyl alcohol (from reduction).
Various substituted derivatives (from substitution reactions).
Scientific Research Applications
Ethyl 5-chloro-2-methylbenzoate is widely used in scientific research due to its versatile chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of dyes, fragrances, and polymers.
Mechanism of Action
The mechanism by which ethyl 5-chloro-2-methylbenzoate exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an inhibitor by binding to specific enzyme active sites or receptor sites, thereby modulating biological processes.
Molecular Targets and Pathways Involved:
Enzyme inhibition: Targets specific enzymes involved in metabolic pathways.
Receptor binding: Binds to receptors involved in signal transduction pathways.
Comparison with Similar Compounds
Ethyl 3-chlorobenzoate
Ethyl 4-chlorobenzoate
Ethyl 2-chlorobenzoate
Ethyl 3,5-dichlorobenzoate
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Properties
IUPAC Name |
ethyl 5-chloro-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-13-10(12)9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFYMEQTOWLWHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611815 | |
Record name | Ethyl 5-chloro-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56427-54-4 | |
Record name | Benzoic acid, 5-chloro-2-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56427-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 5-chloro-2-methyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 5-chloro-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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